molecular formula C11H10N2O2S B1672652 N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 832115-62-5

N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B1672652
CAS No.: 832115-62-5
M. Wt: 234.28 g/mol
InChI Key: SYENTKHGMVKGAQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-thiophen-2-yl-3-isoxazolecarboxamide is a heteroarene and an aromatic amide.

Mechanism of Action

Target of Action

ISX-9 primarily targets neural stem cells (NSCs) and mesenchymal stem cells (MSCs) . It has been shown to act on the membrane receptor protein NGFR of bone marrow mesenchymal stem cells . These targets play crucial roles in neurogenesis and tissue repair.

Mode of Action

ISX-9 acts through a calcium-activated signaling pathway dependent on myocyte-enhancer factor 2 (MEF2)-dependent gene expression . It interacts with its targets, leading to upregulation of downstream signaling proteins ERK and TAU, downregulation of phosphorylation of β-catenin, and acceleration of β-catenin into the nucleus to further increase the expression of KGF .

Biochemical Pathways

ISX-9 affects the NGFR-ERK-TAU-β-Catenin signaling axis . This pathway is crucial for the differentiation of stem cells and the secretion of growth factors like KGF. The compound’s action on this pathway leads to enhanced paracrine function and anti-inflammatory effects of MSCs .

Result of Action

ISX-9 promotes the differentiation of adult neural stem cells and induces cardiomyogenic differentiation of Notch-activated epicardium-derived cells . It also enhances the expression of KGF in MSCs, leading to improved tissue repair . In an acute lung injury model, ISX-9 combined with MSCs treatments upgraded the expression of KGF in the lung, and enhanced the effect of MSCs in reducing inflammation and repairing lung damage .

Action Environment

The action of ISX-9 can be influenced by the microenvironment of the cells it targets. For instance, the microenvironment of inflammatory outbreaks significantly restricted the factors secreted from MSCs like keratinocyte growth factor (KGF) . .

Biochemical Analysis

Biochemical Properties

Isoxazole 9 has been found to interact with several biomolecules. It activates calcium influx through both voltage-gated calcium channels and NMDA receptors . It also increases the expression of NeuroD, a transcription factor that directs secretory differentiation in the gut .

Cellular Effects

Isoxazole 9 has shown significant effects on various types of cells and cellular processes. It has been reported to promote the differentiation of mature neural stem cells/precursor cells (NSPCs) into neurons . It also induces cardiomyogenic differentiation of Notch-activated epicardium-derived cells (NECs) .

Molecular Mechanism

The molecular mechanism of Isoxazole 9 involves its interaction with several signaling pathways. It activates the TGF-β induced epithelial-mesenchymal transition (EMT) pathway, as well as classical and non-classical Wnt signaling pathways at different stages of cardiac differentiation .

Dosage Effects in Animal Models

In animal models, Isoxazole 9 has been shown to cross the blood-brain barrier and increase neurogenesis in the hippocampus . Specific dosage effects, threshold effects, and potential toxic or adverse effects at high doses are not explicitly reported in the current literature.

Properties

IUPAC Name

N-cyclopropyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-11(12-7-3-4-7)8-6-9(15-13-8)10-2-1-5-16-10/h1-2,5-7H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYENTKHGMVKGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NOC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880071
Record name Isoxazole 9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832115-62-5
Record name Isoxazole 9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (220 mg, 1 mmol) in absolute ethanol (5 mL) was added cyclopropylamine (285 mg, 5 mmol). The reaction was sealed and heated to 80° C. for 24 hours. The reaction was allowed to cool to room temperature and water (1 mL) was added. The product was collected by vacuum filtration as a white crystalline solid (150 mg, 64% yield). δH (400 MHz, d6 DMSO): 8.85 (1H, d), 7.83 (1H, d), 7.76 (1H, d), 7.24 (1H, d), 7.18 (1H, s), 2.83 (1H, m), 0.58-0.71 (4H, m).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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